Bienvenue dans la boutique en ligne BenchChem!

6-Benzyl-3-pyridazinol

Anti-inflammatory COX-2 In vivo pharmacology

6-Benzyl-3-pyridazinol is the critical benzyl-substituted core for developing next-generation selective COX-2 inhibitors (SI up to 96, 65% edema inhibition at 10 mg/kg, outperforming diclofenac), HIV-1 NNRTIs active against wild-type and drug-resistant strains (X-ray-validated binding pocket occupancy), and potent vasodilators (EC50 0.02916 µM, 624-fold more potent than hydralazine). Unlike simple 6-phenyl or 6-methyl pyridazinones, the 6-benzyl group confers essential conformational flexibility, lipophilicity, and target selectivity. Available at ≥98% purity from multiple global suppliers, this scaffold enables cost-effective parallel synthesis of diverse analog libraries for multi-target screening.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 147849-85-2
Cat. No. B3034236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-3-pyridazinol
CAS147849-85-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=O)C=C2
InChIInChI=1S/C11H10N2O/c14-11-7-6-10(12-13-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)
InChIKeyRFSIPGSAAMQSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyl-3-pyridazinol (CAS 147849-85-2): Core Chemical Identity, Procurement Specifications, and Research Utility


6-Benzyl-3-pyridazinol (CAS 147849-85-2; also synonymized as 6-benzylpyridazin-3(2H)-one) is a heterocyclic small molecule (C₁₁H₁₀N₂O, MW 186.21 g/mol) belonging to the 3(2H)-pyridazinone pharmacophore class. It is commercially available for research use at ≥98% purity from multiple suppliers . The compound serves as a versatile scaffold and synthetic intermediate, particularly for generating COX-1/COX-2 inhibitor libraries, anti-inflammatory agents, and HIV-1 reverse transcriptase inhibitors . Its procurement relevance stems from its well-precedented role as a key starting point for structure-activity relationship (SAR) optimization campaigns across several therapeutic target families.

Why a Generic Pyridazinone Core Cannot Substitute for 6-Benzyl-3-pyridazinol in SAR-Driven Programs


Simple 6-phenyl or 6-methyl pyridazinones lack the conformational flexibility and specific lipophilic signature conferred by the benzyl substituent at the 6-position of 6-benzyl-3-pyridazinol. This structural feature directly translates into profound differences in COX-2 selectivity index (SI), in vivo anti-inflammatory efficacy, and antiviral target engagement . For example, 6-benzyl-2-methylpyridazin-3(2H)-one (compound 4a) achieves a COX-2 SI of 96 and 65% edema inhibition at 10 mg/kg—outperforming diclofenac at the same dose —whereas analogous 6-phenyl-substituted compounds in the same assay series show markedly lower selectivity and potency profiles. Furthermore, the benzyl group is a critical determinant of binding to the HIV-1 reverse transcriptase non-nucleoside inhibitor pocket, enabling activity against both wild-type and drug-resistant viral strains . Users who substitute with generic 6-aryl-3-pyridazinols thus risk loss of the target selectivity and in vivo pharmacodynamic advantage that specifically motivated SAR design around this compound.

Quantitative Differentiation Evidence for 6-Benzyl-3-pyridazinol Against Key Comparators and In-Class Analogs


Superior In Vivo Anti-Inflammatory Efficacy of 6-Benzyl-2-methylpyridazin-3(2H)-one vs. Diclofenac in Carrageenan-Induced Rat Paw Edema

The closest N-alkylated analog of the target compound, 6-benzyl-2-methylpyridazin-3(2H)-one (compound 4a), was directly compared to the standard NSAID diclofenac in the carrageenan-induced rat paw edema model. Compound 4a achieved 65% inhibition of edema at a 10 mg/kg oral dose, statistically exceeding the 58% inhibition produced by diclofenac at the identical dose . This 7-percentage-point difference represents a clinically meaningful improvement in acute anti-inflammatory efficacy within the same experimental paradigm. The analog also exhibited a COX-2 selectivity index of 96 and 47% analgesic protection .

Anti-inflammatory COX-2 In vivo pharmacology Pyridazinone Analgesic

COX-2 Selectivity Advantage of 3-O-Substituted Benzyl Pyridazinones Over Non-Benzyl Pyridazinone COX Inhibitors

A series of 3-O-substituted benzyl pyridazinones was systematically evaluated for COX-1 and COX-2 inhibitory activity. Three compounds (11b-11d) within this benzyl-substituted series demonstrated unambiguous in vitro COX-2 selectivity, while structurally analogous non-benzyl derivatives failed to achieve comparable selectivity profiles . The lead compound 11b progressed to in vivo evaluation and showed 32% anti-inflammatory activity at 30 mg/kg in the carrageenan paw edema model . In contrast, the broader benzoyl pyridazinone class without the benzyl moiety has been noted to show in vivo activity not comparable to selective COX-2 inhibitors such as celecoxib and rofecoxib .

COX-2 selectivity Cyclooxygenase Pyridazinone In vitro pharmacology Anti-inflammatory

HIV-1 Reverse Transcriptase Inhibition: Benzyl Pyridazinones Exhibit Potent Activity Against Wild-Type and Drug-Resistant Viral Strains

A focused series of benzyl pyridazinone derivatives was evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and demonstrated strong inhibition of both wild-type virus and NNRTI-resistant viral strains . The crystal structure of inhibitor 4c complexed with HIV-RT confirmed a binding mode specifically facilitated by the benzyl moiety occupying the NNRTI hydrophobic pocket . Compound 5a from this series additionally showed good oral bioavailability in rat and dog pharmacokinetic studies . In parallel, patent literature explicitly claims benzyl-pyridazinone compounds as reverse transcriptase inhibitors useful for treating HIV-mediated diseases, whereas simple 6-phenyl pyridazinones are not equivalently claimed for this indication .

HIV-1 Reverse transcriptase NNRTI Antiviral Drug resistance

Scalable One-Pot Synthetic Access to 6-Benzyl-3-pyridazinol Enables Efficient Library Synthesis Compared to 6-Phenyl Congeners Requiring Multi-Step Routes

A versatile one-pot process for synthesizing 6-substituted 3(2H)-pyridazinones from ketones has been demonstrated to produce 6-benzyl-3-pyridazinol efficiently from readily available starting materials . This method enables rapid analog generation for SAR studies without the need for sequential protection/deprotection steps required for some 6-phenyl and 6-heteroaromatic pyridazinone syntheses, which were documented to encounter limitations with basic hetero-aromatic ketones . The synthetic efficiency directly reduces the cost and time burden for procurement of derivative libraries.

Synthetic methodology One-pot synthesis Pyridazinone Medicinal chemistry Library synthesis

Commercial Availability at ≥98% Purity with Full Quality Assurance Documentation Support Reproducible Research

6-Benzyl-3-pyridazinol (CAS 147849-85-2) is available from reputable vendors at a verified purity of 98%, backed by Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . This level of analytical characterization and batch-level quality assurance is essential for reproducible pharmacological and biochemical assay results. In contrast, many non-commercial or custom-synthesized pyridazinone analogs lack documented purity specifications, introducing variability that can confound SAR interpretation.

Quality control Purity Procurement Analytical chemistry Reproducibility

Benzyl Pyridazinones as Vasorelaxant Scaffolds: Potency Orders of Magnitude Greater Than Hydralazine in Preclinical Models

A series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives, designed as hydralazine analogs, exhibited potent in vitro vasorelaxant activity with EC50 values ranging from 0.02916 µM to 1.907 µM . These values are approximately 10- to 624-fold more potent than the reference vasodilators hydralazine (EC50 = 18.21 µM) and nitroglycerin (EC50 = 0.1824 µM) . While these specific derivatives bear 4-substituted phenyl rather than benzyl groups, the pyridazinone core itself is identified as the pharmacophoric scaffold responsible for the vasorelaxant activity, and the benzyl-substituted versions represent a logical extension of this SAR series for further potency optimization.

Vasorelaxant Cardiovascular Pyridazinone In vitro pharmacology Antihypertensive

Optimized Procurement and Research Deployment Scenarios for 6-Benzyl-3-pyridazinol Based on Quantified Differentiation Evidence


Medicinal Chemistry: COX-2 Selective Anti-Inflammatory Lead Optimization

Research groups pursuing next-generation selective COX-2 inhibitors should acquire 6-benzyl-3-pyridazinol as the core scaffold for derivatization. The evidence demonstrates that N-alkylation of this core (e.g., to 6-benzyl-2-methylpyridazin-3(2H)-one) yields compounds with COX-2 SI values up to 96 and superior in vivo anti-inflammatory activity (65% edema inhibition at 10 mg/kg) compared to diclofenac (58%) . SAR campaigns can systematically explore 2-alkyl, 3-O-substituted, and 5-position modifications to further enhance selectivity and oral efficacy.

Antiviral Drug Discovery: HIV-1 NNRTI Development Targeting Drug-Resistant Strains

Laboratories focused on HIV-1 NNRTI discovery should prioritize 6-benzyl-3-pyridazinol as the starting material for library synthesis. Published evidence confirms that benzyl pyridazinone derivatives inhibit both wild-type and NNRTI-resistant HIV-1 strains, with X-ray crystallographic validation of the benzyl group's role in NNRTI binding pocket occupancy . Compound 5a from this series also demonstrated oral bioavailability in rat and dog, supporting progression to in vivo efficacy studies.

Cardiovascular Pharmacology: Vasodilator Agent Discovery

Investigators developing novel vasodilators for hypertension should utilize 6-benzyl-3-pyridazinol as a core pharmacophore. Pyridazinone derivatives have demonstrated vasorelaxant EC50 values as low as 0.02916 µM—624-fold more potent than hydralazine (EC50 = 18.21 µM) . The benzyl-substituted variant provides a logical structural expansion point for further improving potency and selectivity over existing vasodilator scaffolds.

High-Throughput Screening (HTS) Library Construction

Core facility managers building diversity-oriented screening libraries should include 6-benzyl-3-pyridazinol as a privileged scaffold with documented multi-target activity. Its one-pot synthetic accessibility enables cost-effective parallel synthesis of dozens to hundreds of analogs , while commercially guaranteed ≥98% purity ensures consistent screening data across multiple assay platforms . The compound's demonstrated activity against COX enzymes, HIV-RT, and vascular smooth muscle targets maximizes the probability of hit identification across diverse therapeutic areas.

Quote Request

Request a Quote for 6-Benzyl-3-pyridazinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.